molecular formula C8H8Cl2 B1587315 2-(4-Chlorophenyl)ethyl chloride CAS No. 32327-70-1

2-(4-Chlorophenyl)ethyl chloride

Cat. No.: B1587315
CAS No.: 32327-70-1
M. Wt: 175.05 g/mol
InChI Key: KMXUKZCMNKLUTF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethyl chloride is an organic compound with the molecular formula C8H8Cl2. It is a chlorinated derivative of phenethyl chloride, where the chlorine atom is attached to the para position of the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)ethyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-phenylethyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)ethyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chlorophenyl)ethyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)ethyl chloride is unique due to the presence of the chlorine atom on the para position of the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

1-chloro-4-(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUKZCMNKLUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396446
Record name 2-(4-CHLOROPHENYL)ETHYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32327-70-1
Record name 2-(4-CHLOROPHENYL)ETHYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)ethyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 4-L, jacketed glass reactor containing 2-(4-chlorophenyl)ethanol (Compound II) (501 g, 3199 mmol) and N,N-dimethylformamide (12.4 mL, 160 mmol) at 55° C. was slowly charged thionyl chloride (245 mL, 3359 mmol) over 120 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 2 h at 60 to 61° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyliethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to room temperature. The reaction mixture was placed under reduced pressure at 60° C. on a rotary evaporator to remove unreacted thionyl chloride. The reaction mixture (566 g) containing 1-chloro-4-(2-chloroethyl)benzene and N,N-dimethylformamide was isolated as a dark brown oil (99.52 area % by HPLC). 1H NMR (400 Hz, DMSO-d6) δ 3.05 (t, J=6.8 Hz, 2H), 3.87 (t, J=6.8 Hz, 2H), 7.33-7.41 (m, 4H).
[Compound]
Name
4-L
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0 (± 1) mol
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501 g
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reactant
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12.4 mL
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245 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 4-L, jacketed glass reactor containing a solution of 2-(4-chlorophenyl)ethanol (Compound II) (591 g, 3774 mmol) dissolved in toluene (1250 mL) and N,N-dimethylformamide (41.4 g, 566 mmol) at 60° C. was charged thionyl chloride (302 mL, 4151 mmol) over 30 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 1.5 h at 60 to 65° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyl)ethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to 20 to 25° C. Water (1000 mL) was charged to the reactor and the mixture was stirred for 15 min. The aqueous layer was removed and the organic phase was washed twice with saturated sodium bicarbonate solution (1000 mL). Evaporation of the organic phase afforded the title compound as a colorless to yellow oil (641 g, 97% yield, 100 area % by HPLC). 1H NMR (400 Hz, CDCl3) δ 3.06 (t, J=7.2 Hz, 2H), 3.72 (t, J=7.2 Hz, 2H), 7.19 (d, J=10 Hz, 2H), 7.32 (d, J=10 Hz, 2H).
[Compound]
Name
4-L
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591 g
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41.4 g
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reactant
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302 mL
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Type
reactant
Reaction Step Three
Name
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1000 mL
Type
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Reaction Step Four
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1250 mL
Type
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Reaction Step Five
Yield
97%

Synthesis routes and methods III

Procedure details

A 10-liter jacketed reactor equipped with an overhead stirrer, a thermocouple, an addition funnel, and a dry ice/acetone condenser was charged with 2-(4-chlorophenyl)ethanol (2005 g, 12.8 mol) and swept with nitrogen. DMF (49.6 mL, 640 mmol) was charged to the reactor and the reactor contents were heated to 60° C. Thionyl chloride (1607.3 g) was added at a rate sufficient to maintain the temperature at >49° C. and <70° C. On completion of the addition, the reaction was held at 52.6° C. (jacket temperature). It was then cooled to 20° C. and allowed to stir at room temperature overnight. The reaction mixture was concentrated at 22 torr and 60° C. (water bath) for 1.5 h, to leave 1-chloro-4-(2-chloroethyl)benzene (2256 g).
Quantity
2005 g
Type
reactant
Reaction Step One
Quantity
1607.3 g
Type
reactant
Reaction Step Two
Name
Quantity
49.6 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask equipped with magnetic stirring, a thermocouple, a condenser, and a nitrogen bubbler vented to caustic scrubber, was charged 2-(4-chlorophenyl)ethanol (25.011 g, 160 mmol), N,N-dimethylacetamide (0.748 mL, 7.99 mmol), and toluene (73 mL). The mixture was heated to 65 to 70° C. and then thionyl chloride (12.24 mL, 168 mmol) was added over 1 h. The reaction was stirred at 60 to 68° C. for 2 h to give a dark-brown solution. This solution was cooled to 45° C., washed with water (2×27 mL) and saturated aqueous sodium bicarbonate (3×27 mL) at 40 to 45° C., and then cooled room temperature and allowed to stir overnight.
Quantity
25.011 g
Type
reactant
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
12.24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 250-mL round-bottom flask equipped with magnetic stirring, a thermocouple, a condenser, and a nitrogen bubbler vented to caustic scrubber, was charged 2-(4-chlorophenyl)ethanol (25.145 g, 161 mmol) and N,N-dimethylacetamide (0.752 mL, 8.03 mmol). The mixture was heated to 55 to 60° C. and then thionyl chloride (12.30 mL, 169 mmol) was added over 1 h at <62° C. The reaction mixture was stirred at 58 to 62° C. for 2 h and then allowed to cool to <30° C. to give the title compound as a dark brown solution (29.730 g) containing N,N-dimethylacetamide and thionyl chloride. This was transferred to an addition funnel using toluene (5 mL).
Quantity
25.145 g
Type
reactant
Reaction Step One
Quantity
0.752 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)ethyl chloride
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2-(4-Chlorophenyl)ethyl chloride
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2-(4-Chlorophenyl)ethyl chloride
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2-(4-Chlorophenyl)ethyl chloride
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2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 6
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2-(4-Chlorophenyl)ethyl chloride

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